(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid
Overview
Description
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropoxy-2-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate this compound.
Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-isopropoxy-2-methoxyphenyl)propanoic acid.
Substitution: Formation of 4-isopropoxy-2-methoxy-5-nitrophenylacrylic acid or 4-isopropoxy-2-methoxy-5-bromophenylacrylic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel polymers and materials with specific properties.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and analgesic properties.
- Studied for its role as a ligand in receptor binding assays.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the formulation of coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
- (2E)-3-(4-methoxyphenyl)acrylic acid
- (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid
- (2E)-3-(4-isopropoxyphenyl)acrylic acid
Comparison:
(2E)-3-(4-methoxyphenyl)acrylic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.
(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid: Contains an ethoxy group instead of an isopropoxy group, potentially altering its steric and electronic properties.
(2E)-3-(4-isopropoxyphenyl)acrylic acid: Lacks the methoxy group, which may influence its chemical behavior and biological activity.
The unique combination of the isopropoxy and methoxy groups in (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNUTUUAVRGAR-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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